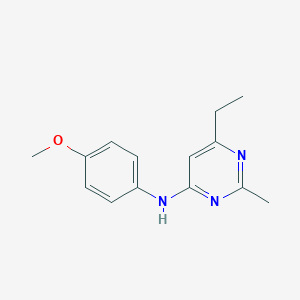
6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has difluoromethyl and difluorophenyl groups attached to it, which may influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also contains difluoromethyl and difluorophenyl groups. The presence of these fluorine atoms could significantly affect the compound’s chemical behavior, as fluorine is highly electronegative .Chemical Reactions Analysis
The chemical reactions of this compound could be quite diverse, depending on the conditions and reagents used. The pyrimidine ring, as well as the difluoromethyl and difluorophenyl groups, could potentially undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of fluorine atoms and the specific arrangement of the different groups within the molecule could influence properties like polarity, reactivity, phase behavior, and others .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3/c1-6-17-9(12(15)16)5-10(18-6)19-8-4-2-3-7(13)11(8)14/h2-5,12H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVOYBNNJDZFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=C(C(=CC=C2)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(2,3-difluorophenyl)-2-methylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)



![4-tert-butyl-2-cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457407.png)
![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)






![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6457462.png)
